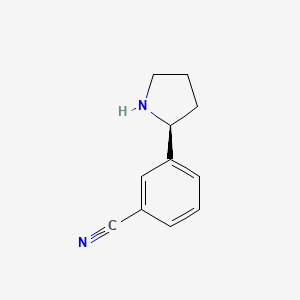
tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-3-methylbutyl]carbamate: is a chemical compound with the molecular formula C11H23N3O3 and a molecular weight of 245.32 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-3-methylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor under controlled conditions. The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-3-methylbutyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-3-methylbutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in palladium-catalyzed cross-coupling reactions .
Biology: In biological research, this compound is used in proteomics studies to investigate protein interactions and functions .
Medicine: In medicine, tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-3-methylbutyl]carbamate is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or a drug precursor.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals, where it serves as an intermediate in the synthesis of active ingredients.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]carbamate
- tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclobutyl]carbamate
- tert-butyl N-hydroxycarbamate (N-Boc-Hydroxylamine)
Uniqueness: tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-3-methylbutyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
tert-butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)6-8(9(12)14-16)13-10(15)17-11(3,4)5/h7-8,16H,6H2,1-5H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPNYPAFXVPPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=NO)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

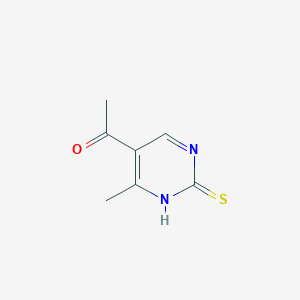

![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-](/img/structure/B11724066.png)
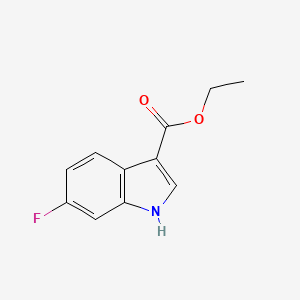
![[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine](/img/structure/B11724083.png)
![6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11724088.png)
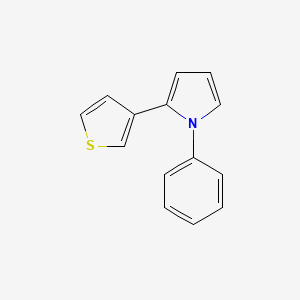
![3-{2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B11724090.png)
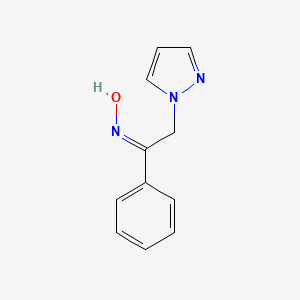
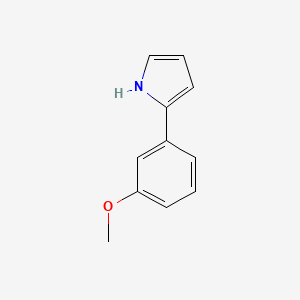
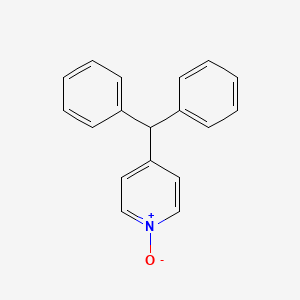
![2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11724110.png)
